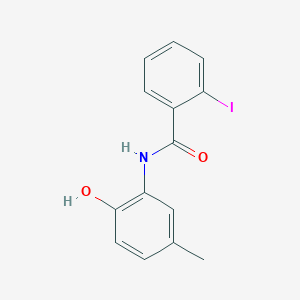![molecular formula C22H20ClNO4 B290532 Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290532.png)
Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate, also known as NPC 15199, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
科学研究应用
Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been shown to have potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been used as a lead compound for the development of new drugs targeting specific molecular pathways.
作用机制
The mechanism of action of Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and receptors involved in cellular signaling pathways. Specifically, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been shown to inhibit the activity of protein kinase C (PKC), a family of enzymes involved in cell growth and differentiation, as well as the activity of certain ion channels and G protein-coupled receptors.
Biochemical and Physiological Effects
Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been found to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neuronal cells, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been shown to protect against oxidative stress and reduce inflammation. Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has also been found to have anti-inflammatory effects in animal models of inflammation.
实验室实验的优点和局限性
One advantage of Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 is its specificity for certain molecular targets, which makes it a useful tool for studying specific cellular pathways. However, one limitation of Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has not yet been extensively tested in vivo, so its potential toxicity and side effects are not fully understood.
未来方向
There are several potential future directions for research on Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199. One area of interest is the development of new drugs based on the structure of Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 that target specific molecular pathways involved in cancer and neurodegenerative diseases. Another area of interest is the investigation of the in vivo effects of Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199, including its potential toxicity and side effects. Finally, further research is needed to fully understand the mechanism of action of Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 and its potential applications in various scientific research areas.
合成方法
Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with propylamine, followed by acylation with 2-naphthylacetic acid and reduction with hydrogen gas. The resulting product is a white crystalline solid with a melting point of 169-171°C.
属性
分子式 |
C22H20ClNO4 |
|---|---|
分子量 |
397.8 g/mol |
IUPAC 名称 |
propyl 4-chloro-3-[(2-naphthalen-2-yloxyacetyl)amino]benzoate |
InChI |
InChI=1S/C22H20ClNO4/c1-2-11-27-22(26)17-8-10-19(23)20(13-17)24-21(25)14-28-18-9-7-15-5-3-4-6-16(15)12-18/h3-10,12-13H,2,11,14H2,1H3,(H,24,25) |
InChI 键 |
RCGUUGLBBYFUQK-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
规范 SMILES |
CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



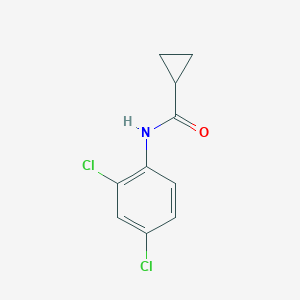
![5-chloro-N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290450.png)
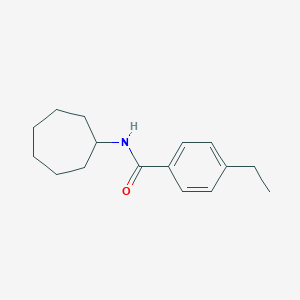
![4-ethyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290453.png)
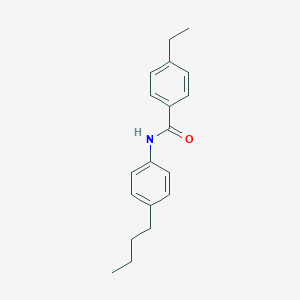

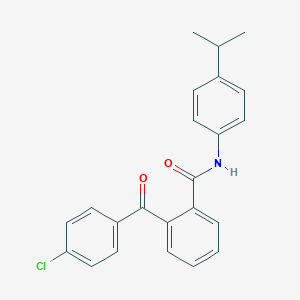

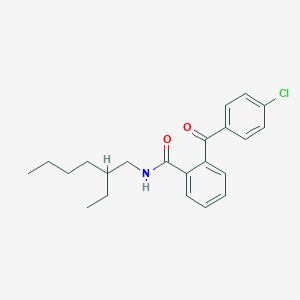

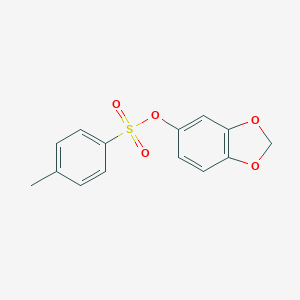
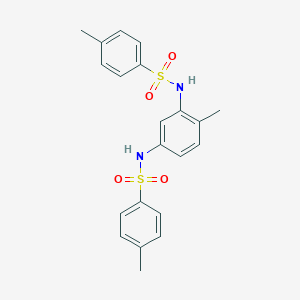
![2-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)acetyl]amino}-4-methylphenyl)acetamide](/img/structure/B290467.png)
